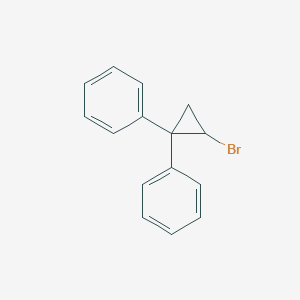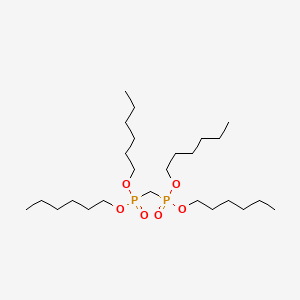
(3-Fluoro-4-(octyloxy)phenyl)boronic acid
描述
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is a boronic acid derivative characterized by the presence of a fluorine atom and an octyloxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-hydroxybenzene, is brominated to introduce a bromine atom at the para position relative to the hydroxyl group.
Alkylation: The brominated intermediate undergoes alkylation with octyl bromide to form 3-fluoro-4-(octyloxy)bromobenzene.
Borylation: The final step involves the borylation of the alkylated intermediate using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield boronic acid, [3-fluoro-4-(octyloxy)phenyl]-.
Industrial Production Methods
Industrial production of boronic acid derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Reduction of the boronic acid can yield the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boranes.
科学研究应用
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of boronic acid, [3-fluoro-4-(octyloxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors, where the boronic acid moiety can interact with the active site of the enzyme, leading to inhibition of its activity.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the fluorine and octyloxy substituents.
4-Fluorophenylboronic acid: Contains a fluorine atom but lacks the octyloxy group.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a fluorine atom and octyloxy group.
Uniqueness
(3-Fluoro-4-(octyloxy)phenyl)boronic acid, is unique due to the presence of both a fluorine atom and an octyloxy group, which can influence its reactivity and interactions in chemical and biological systems. These substituents can enhance the compound’s lipophilicity and ability to interact with hydrophobic environments, making it a valuable tool in various applications.
属性
CAS 编号 |
123598-51-6 |
|---|---|
分子式 |
C14H22BFO3 |
分子量 |
268.13 g/mol |
IUPAC 名称 |
(3-fluoro-4-octoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H22BFO3/c1-2-3-4-5-6-7-10-19-14-9-8-12(15(17)18)11-13(14)16/h8-9,11,17-18H,2-7,10H2,1H3 |
InChI 键 |
JPSMNWCMLLSLNL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OCCCCCCCC)F)(O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)
![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)



![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)
